3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4,5-dimethyl-2-(oxolan-3-ylmethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-7-10-12(9(13)11(7)2)5-8-3-4-14-6-8/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWQUMBWSVCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C)CC2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-1,2,4-triazole with oxirane derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its biological activity. Its structure can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄O₂
- Molecular Weight : 270.31 g/mol
- IUPAC Name : 3,4-Dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of 3,4-dimethyltriazole can inhibit the growth of various bacterial strains and fungi. This makes them promising candidates for developing new antibiotics and antifungal agents.
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular metabolism and signaling pathways.
Fungicides
Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Field trials could assess its effectiveness against common plant pathogens that threaten crop yields.
Plant Growth Regulators
Research into plant growth regulators has identified triazole compounds as effective agents in enhancing plant growth and resilience to stress conditions such as drought or salinity.
Polymer Chemistry
The incorporation of triazole units into polymer matrices has shown to improve material properties such as thermal stability and mechanical strength. Research is ongoing to explore the use of this compound as a building block for advanced materials.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |
| Anticancer Properties | Cancer Research Journal | Induced apoptosis in specific cancer cell lines through metabolic disruption. |
| Agricultural Use | Plant Protection Science | Effective against fungal pathogens in controlled field trials. |
| Polymer Chemistry | Advanced Materials | Enhanced thermal stability and mechanical properties in polymer blends. |
Mechanism of Action
The mechanism of action of 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and disrupting biological pathways. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Acidity (pKa): The triazolone ring exhibits weak acidity (pKa ~9–12 in non-aqueous solvents). Substituents like electron-withdrawing groups (e.g., acetyl) lower pKa, enhancing solubility in polar solvents. The oxolane group in the target compound may slightly increase pKa due to steric hindrance .
- Lipophilicity : Methyl and oxolane groups in the target compound likely increase logP compared to hydroxyl- or acetyl-substituted analogs, favoring membrane permeability .
Computational Insights
- DFT Studies: Analogous oxolane-containing triazolones (e.g., 1-(morpholine-4-yl-methyl)-3-ethyl-4-hydroxybenzylidenamino derivatives) show optimized geometries with intramolecular H-bonding between oxolane oxygen and triazolone NH, stabilizing the bioactive conformation .
- NMR Chemical Shifts : GIAO calculations for triazolone derivatives correlate well with experimental 1H/13C shifts (RMSD < 0.5 ppm), confirming the reliability of computational models for structural prediction .
Key Research Findings
Antioxidant Mechanisms: Arylidenamino-substituted triazolones chelate metal ions (e.g., Fe²⁺) and donate hydrogen atoms, disrupting radical chain reactions. The target compound’s oxolane group may enhance metal chelation via lone-pair electrons .
SAR Conclusions :
- Electron-donating groups (e.g., -OCH3, -N(CH2CH3)2) at C4 improve antioxidant activity.
- Bulky substituents (e.g., oxolane) may reduce enzymatic metabolism, prolonging half-life .
Limitations: No direct data exist on the target compound’s pharmacokinetics or toxicity.
Biological Activity
3,4-Dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that includes a triazole ring and an oxolan moiety. The presence of the dimethyl group at the 3 and 4 positions of the triazole ring enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar triazole structures exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. The specific compound may exhibit similar activity due to its structural analogies.
| Study | Organism | Activity | Reference |
|---|---|---|---|
| Study 1 | Candida albicans | Inhibition of growth | |
| Study 2 | Aspergillus niger | Antifungal activity observed |
Anticancer Potential
The triazole moiety has been linked to anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may similarly affect cancer cell lines.
| Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | Reduced viability | Apoptosis induction | |
| HeLa | Cell cycle arrest | Inhibition of mitosis |
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. The specific compound may hold promise for treating neurodegenerative diseases through these pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects in cellular models.
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives:
- Case Study 1 : A clinical trial involving triazole-based compounds showed promising results in reducing tumor size in patients with advanced carcinoma.
- Case Study 2 : Animal models demonstrated that triazole derivatives could significantly improve cognitive function in models of Alzheimer's disease.
Q & A
Basic Question: What are the recommended synthetic routes for 3,4-dimethyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?
Answer:
The synthesis of triazolone derivatives typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For similar compounds, acylation of 4,5-dihydro-1H-1,2,4-triazol-5-ones with aldehydes or ketones under reflux in anhydrous ethanol or methanol is common . Optimization steps include:
- Temperature control : Prolonged heating (6–12 hours at 80–100°C) improves cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate Schiff base formation during acylation .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) yields >90% purity .
Advanced Question: How can computational methods resolve contradictions between experimental and theoretical spectral data for this compound?
Answer:
Discrepancies in NMR/IR data often arise from solvent effects or conformational flexibility. A validated approach involves:
Geometry optimization : Use B3LYP/6-311G(d,p) or HF/6-311G(d,p) basis sets in Gaussian to model the gas-phase structure .
Spectral simulation :
- NMR : Apply the GIAO method to calculate chemical shifts; scale δ values using linear regression (e.g., δ_exp = 1.02 × δ_calc + 0.5 ppm) .
- IR : Apply empirical scaling factors (0.9613 for B3LYP) to harmonic frequencies .
Solvent correction : Use the PCM model to account for solvent polarity in experimental conditions .
Basic Question: What spectroscopic techniques are essential for characterizing this triazolone derivative?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals based on substituent effects. For example, the oxolane methyl group typically appears at δ 1.2–1.5 ppm (1H) and 20–25 ppm (13C) .
- FT-IR : Identify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- UV-Vis : Detect π→π* transitions (λ_max ≈ 270–290 nm in ethanol) for electronic structure validation .
Advanced Question: How does the weak acidity of the 4,5-dihydro-1H-1,2,4-triazol-5-one ring influence biological activity, and how is it quantified?
Answer:
The weakly acidic NH proton (pKa ~9–11 in non-aqueous media) affects solubility and receptor binding. To quantify:
- Potentiometric titration : Use 0.01 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol; measure half-neutralization potentials (HNPs) and calculate pKa via the Henderson-Hasselbalch equation .
- Biological relevance : Higher acidity (lower pKa) enhances hydrogen-bonding interactions with enzymes like cyclooxygenase-2, potentially improving anti-inflammatory activity .
Advanced Question: What strategies mitigate low aqueous solubility during biological assays for this compound?
Answer:
Low solubility (common in triazolones) is addressed by:
- Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the oxolane methyl position .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for controlled release .
Basic Question: How is the antioxidant activity of this compound evaluated, and what are key assay limitations?
Answer:
Common assays include:
- DPPH radical scavenging : IC50 values <100 μM indicate strong activity; compare to ascorbic acid controls .
- FRAP assay : Measure Fe³+ reduction at λ = 593 nm; triazolones with electron-donating groups (e.g., -OCH3) show higher activity .
- Limitations : False positives may arise from auto-oxidation; validate via HPLC-MS to confirm stable radical adducts .
Advanced Question: How do steric and electronic effects of the oxolane substituent impact molecular reactivity?
Answer:
The oxolane group introduces:
- Steric hindrance : Restricts rotation around the C–N bond, stabilizing specific conformers (e.g., 70:30 equilibrium in solution) .
- Electronic effects : The ether oxygen donates electron density via resonance, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic reactivity at the triazole ring .
- Validation : Use NBO analysis (Gaussian) to quantify charge transfer and Fukui indices to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
